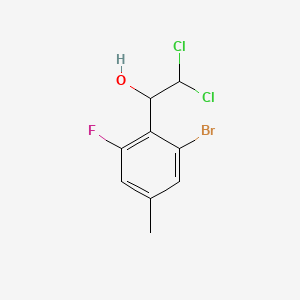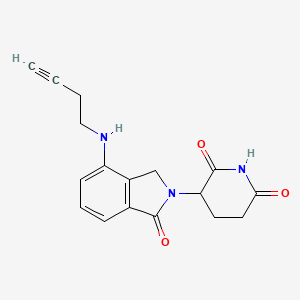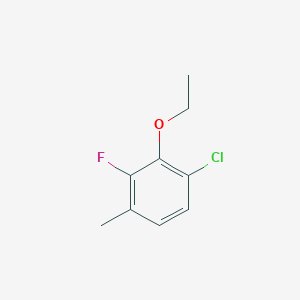![molecular formula C10H8Cl2N4 B14776048 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is a compound that combines the unique bicyclo[1.1.1]pentane structure with a purine base. The bicyclo[1.1.1]pentane moiety is known for its rigidity and three-dimensional structure, which can impart unique properties to the compound. The purine base is a fundamental structure in many biological molecules, including DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bicyclo[111]Pentan-1-yl)-2,6-dichloro-9H-purine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the purine base.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable photochemical reactions. For example, the photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This method allows for the efficient production of bicyclo[1.1.1]pentane derivatives, which can then be further modified to introduce various functional groups, including purine bases.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the purine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, although these are less common due to the stability of the core structure.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atoms on the purine ring can yield various substituted purines, while oxidation or reduction of the bicyclo[1.1.1]pentane core can yield different functionalized derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine depends on its specific application. In biological systems, the purine base can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The bicyclo[1.1.1]pentane core can also influence the compound’s interactions with biological molecules by increasing its rigidity and three-dimensionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other compounds containing the bicyclo[1.1.1]pentane core, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Purine Derivatives: Other purine-based compounds, such as adenine and guanine, which are fundamental components of DNA and RNA.
Uniqueness
9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine is unique due to the combination of the bicyclo[1.1.1]pentane core and the purine base. This combination imparts unique properties to the compound, such as increased rigidity and three-dimensionality, which can enhance its interactions with biological molecules and improve its stability and bioavailability .
Propriétés
Formule moléculaire |
C10H8Cl2N4 |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
9-(1-bicyclo[1.1.1]pentanyl)-2,6-dichloropurine |
InChI |
InChI=1S/C10H8Cl2N4/c11-7-6-8(15-9(12)14-7)16(4-13-6)10-1-5(2-10)3-10/h4-5H,1-3H2 |
Clé InChI |
TXGTYLLMZREUGR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)


![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)

![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
